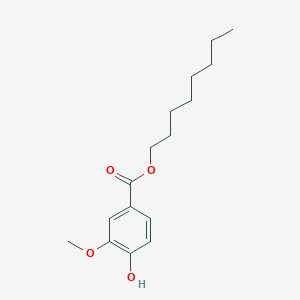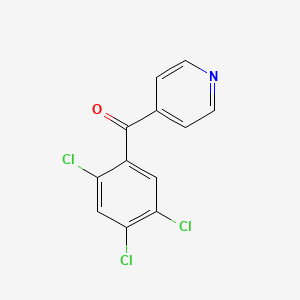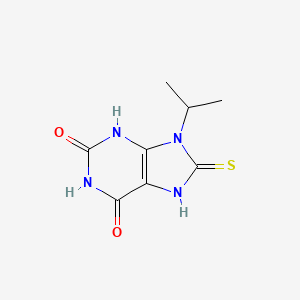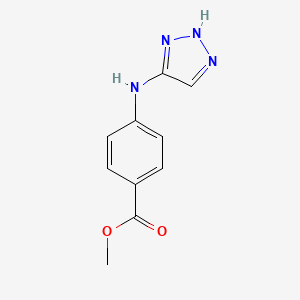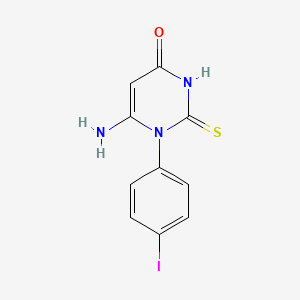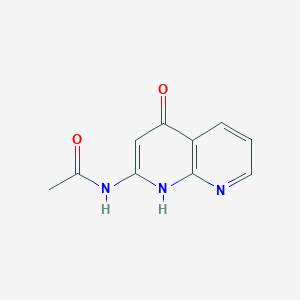![molecular formula C20H24O4 B13999917 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane CAS No. 6963-20-8](/img/structure/B13999917.png)
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-dioxane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has similar methoxyphenyl groups but differs in its core structure, which is a piperidinone ring.
4,4’-Dimethoxybenzophenone: Another compound with methoxyphenyl groups, but with a benzophenone core structure.
Uniqueness
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
6963-20-8 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,2-bis[(4-methoxyphenyl)methyl]-1,4-dioxane |
InChI |
InChI=1S/C20H24O4/c1-21-18-7-3-16(4-8-18)13-20(15-23-11-12-24-20)14-17-5-9-19(22-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Clave InChI |
RRIHPUPJUSKQDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2(COCCO2)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
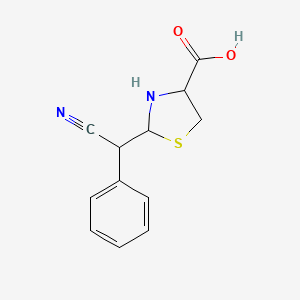
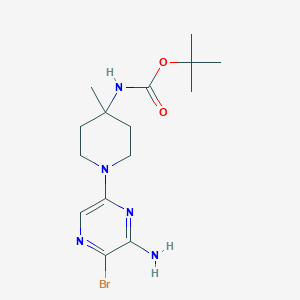
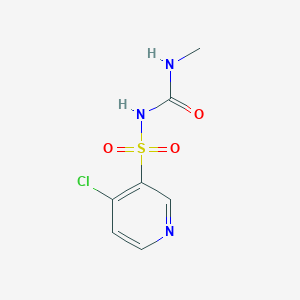
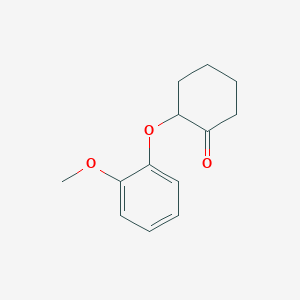
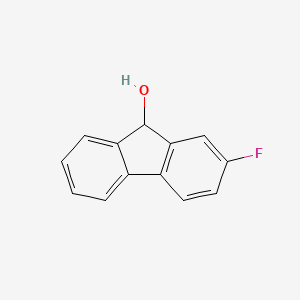
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
